6-Oxohexanenitrile

Description

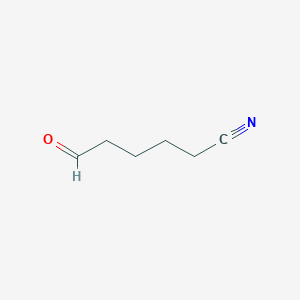

6-Oxohexanenitrile (CAS varies by derivative; e.g., 884504-62-5 for the 2-bromophenyl variant) is an organic compound featuring a six-carbon aliphatic chain with a ketone group (oxo) at the sixth carbon and a nitrile group (-C≡N) at the terminal position. Its derivatives often include aromatic or heterocyclic substituents, such as bromophenyl, fluorophenyl, or pyridyl groups, which significantly alter its physicochemical properties and applications .

Properties

CAS No. |

3523-02-2 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

6-oxohexanenitrile |

InChI |

InChI=1S/C6H9NO/c7-5-3-1-2-4-6-8/h6H,1-4H2 |

InChI Key |

ROLXEZSIIQQWRL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC#N)CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features :

- Functional Groups : Ketone (C=O) and nitrile (C≡N).

- Molecular Formula: Base structure C₆H₉NO; derivatives vary (e.g., C₁₂H₁₁BrNO for 6-(4-bromophenyl)-6-oxohexanenitrile) .

- Applications : Primarily used in pharmaceutical research (e.g., as intermediates in drug synthesis) and industrial chemistry .

Comparison with Similar Compounds

The following table and analysis compare 6-Oxohexanenitrile with structurally or functionally related compounds:

Structural and Functional Differences

- 6-Aminohexanenitrile: Replaces the ketone group with an amine (-NH₂), enabling polymerization into polyamides like nylon-6 .

- 5-Hexenenitrile : Contains a double bond instead of a ketone, making it reactive in addition reactions (e.g., catalytic hydrogenation) .

- 2-Hexanone: A simple ketone lacking the nitrile group; primarily used as a solvent due to its low polarity .

- Aromatic Derivatives : Substituted variants (e.g., 6-(4-fluorophenyl)-6-oxohexanenitrile) exhibit enhanced stability and bioactivity, making them valuable in drug discovery .

Physicochemical Properties

- Boiling Points: this compound derivatives (e.g., bromophenyl variant) have higher boiling points (~250–300°C) due to aromatic substituents, compared to 2-hexanone (127°C) .

- Polarity: The nitrile group increases polarity compared to 2-hexanone, enhancing solubility in polar aprotic solvents.

Research and Industrial Significance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.